Cas no 1211596-09-6 (2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone)

2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone Chemical and Physical Properties
Names and Identifiers
-
- 2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone
- 2-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
- Ethanone,2-[4-(4-aminophenyl)-1H-pyrazol-1-yl]-1-(4-morpholinyl)-
- AMOT0395
- AM84990
- 2-[4-(4-aminophenyl)pyrazol-1-yl]-1-morpholin-4-ylethanone
- Ethanone, 2-[4-(4-aminophenyl)-1H-pyrazol-1-yl]-1-(4-morpholinyl)-
- 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
-
- MDL: MFCD11520323
- Inchi: 1S/C15H18N4O2/c16-14-3-1-12(2-4-14)13-9-17-19(10-13)11-15(20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,11,16H2
- InChI Key: YDQBJNGLAPHMEA-UHFFFAOYSA-N
- SMILES: O1CCN(C(CN2C=C(C=N2)C2C=CC(=CC=2)N)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 352
- Topological Polar Surface Area: 73.4
Experimental Properties
- Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.26 g/l) (25 º C),
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0998479-5g |
2-[4-(4-amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone |
1211596-09-6 | 95% | 5g |
$2500 | 2025-02-26 | |
eNovation Chemicals LLC | Y0998479-5g |
2-[4-(4-amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone |
1211596-09-6 | 95% | 5g |
$2500 | 2025-02-26 | |
eNovation Chemicals LLC | Y0998479-5g |
2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone |
1211596-09-6 | 95% | 5g |
$2500 | 2024-08-02 |
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone Related Literature
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
Introduction to 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone (CAS No. 1211596-09-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone, identified by the CAS number 1211596-09-6, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrazole moiety linked to an aminophenyl group and a morpholine substituent in its molecular framework endows it with distinct pharmacophoric properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.
Recent studies have highlighted the potential of this compound as a scaffold for designing novel therapeutic agents. The pyrazole ring is well-documented for its role in medicinal chemistry, often serving as a key pharmacophore in various bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The incorporation of a 4-aminophenyl group further enhances the compound's binding affinity by introducing additional polar interactions with biological receptors.
The morpholine moiety, another crucial component of this compound, is known for its stability and bioavailability-enhancing properties. Morpholine derivatives have been widely used in pharmaceuticals due to their favorable pharmacokinetic profiles. In particular, the morpholine nitrogen can form stable hydrogen bonds with carbonyl groups or other polar moieties in biological targets, thereby improving the compound's binding efficacy. This structural feature makes 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone a promising candidate for further optimization as a lead compound in drug discovery.
One of the most intriguing aspects of this compound is its potential application in modulating enzyme activity. Enzymes play a pivotal role in numerous biological pathways, and their dysregulation is often associated with diseases such as cancer, diabetes, and neurodegenerative disorders. The unique structural motif of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone allows it to interact with enzyme active sites through multiple binding interactions. This has led to investigations into its potential as an inhibitor or modulator of enzymes such as kinases, phosphodiesterases, and other therapeutic targets.
Moreover, the compound's ability to cross the blood-brain barrier has been a subject of interest in recent research. The blood-brain barrier (BBB) is a critical protective mechanism that regulates the entry of substances into the central nervous system (CNS). Many therapeutic agents designed for CNS disorders face challenges in penetrating this barrier. The structural features of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone, particularly the morpholine ring, have been found to enhance its ability to cross the BBB, making it a potential candidate for treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Recent preclinical studies have demonstrated the therapeutic potential of derivatives similar to 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone in various disease models. For instance, researchers have reported its efficacy in reducing inflammation and pain by inhibiting specific inflammatory enzymes. Additionally, preliminary data suggest that this compound may exhibit anti-cancer properties by interfering with key signaling pathways involved in tumor growth and progression. These findings underscore the importance of further exploring this molecular scaffold for developing novel therapeutics.
The synthesis of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with aromatic amines under controlled conditions. Subsequent functionalization steps introduce the morpholine moiety through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve optimal results.
In terms of analytical characterization, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone. These techniques provide detailed information about the molecular structure, purity, and conformational preferences of the compound. Additionally, computational methods such as molecular modeling and density functional theory (DFT) calculations are used to predict binding affinities and understand interactions with biological targets.
The pharmacokinetic properties of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone are also critical factors that influence its potential as a drug candidate. Studies have shown that derivatives similar to this compound exhibit favorable pharmacokinetic profiles, including reasonable solubility, stability under physiological conditions, and adequate bioavailability. These properties are essential for ensuring that the compound reaches its target site at effective concentrations without being rapidly metabolized or excreted.
In conclusion,2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone (CAS No. 1211596-09-6) represents a promising lead compound in chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. Its ability to interact with biological targets through multiple binding interactions makes it a valuable candidate for further exploration in drug discovery efforts aimed at treating various diseases ranging from cancer to neurological disorders. As research continues to uncover new applications for this compound,2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone is poised to play an increasingly important role in developing next-generation therapeutics.
1211596-09-6 (2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone) Related Products
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)



